molecular formula C58H59NO13 B12505972 Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP

Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP

Cat. No.: B12505972
M. Wt: 978.1 g/mol
InChI Key: YTFNFGIJZKSWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP is a complex carbohydrate derivative used in various scientific research applications, particularly in the field of glycobiology. This compound is a synthetic glycoside that features multiple protective groups, making it a valuable tool for studying carbohydrate-protein interactions and other biochemical processes.

Preparation Methods

The synthesis of Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP involves multiple steps, including the protection of hydroxyl groups, glycosylation, and deprotection. The synthetic route typically starts with the protection of the hydroxyl groups on the galactose and glucosamine units using benzyl and phthalimido groups. The glycosylation step involves the formation of a glycosidic bond between the protected galactose and glucosamine units. Finally, the protective groups are removed under specific conditions to yield the desired compound .

Chemical Reactions Analysis

Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP undergoes various chemical reactions, including:

Scientific Research Applications

Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP involves its interaction with specific carbohydrate-binding proteins, such as lectins. These interactions can modulate various biological processes, including cell-cell communication, immune responses, and pathogen recognition. The compound’s multiple protective groups allow for selective deprotection and functionalization, enabling detailed studies of carbohydrate-protein interactions .

Comparison with Similar Compounds

Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP is unique due to its specific protective groups and glycosidic linkage. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.

Properties

Molecular Formula

C58H59NO13

Molecular Weight

978.1 g/mol

IUPAC Name

2-[4-[3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C58H59NO13/c1-3-32-66-53-51(67-35-41-22-12-6-13-23-41)48(38-65-34-40-20-10-5-11-21-40)71-58(54(53)68-36-42-24-14-7-15-25-42)72-52-49(59-55(61)45-26-16-17-27-46(45)56(59)62)57(69-44-30-28-43(63-2)29-31-44)70-47(50(52)60)37-64-33-39-18-8-4-9-19-39/h3-31,47-54,57-58,60H,1,32-38H2,2H3

InChI Key

YTFNFGIJZKSWOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OC4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC=C)OCC7=CC=CC=C7)N8C(=O)C9=CC=CC=C9C8=O

Origin of Product

United States

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